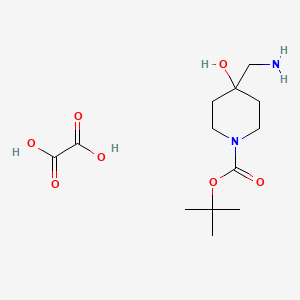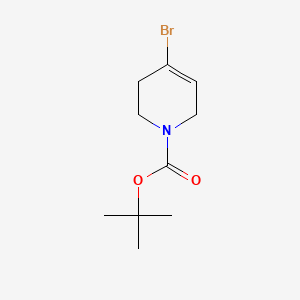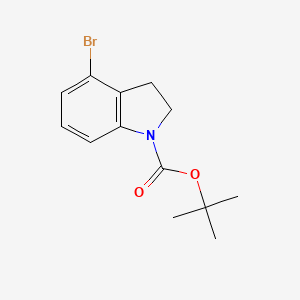
Boc-3-(1-pyrenyl)-D-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-3-(1-pyrenyl)-D-alanine is a derivative of alanine, an amino acid, where the pyrene group is attached to the alanine molecule. The compound is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The pyrene moiety is known for its fluorescent properties, making this compound a valuable compound in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-(1-pyrenyl)-D-alanine typically involves the following steps:
Protection of Alanine: The amino group of D-alanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Coupling with Pyrene: The protected alanine is then coupled with a pyrene derivative, such as 1-pyrenylacetic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification techniques like crystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: Boc-3-(1-pyrenyl)-D-alanine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The pyrene moiety can participate in electrophilic substitution reactions due to its aromatic nature.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrene moiety.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reactions: Dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Deprotected Alanine Derivative: Removal of the Boc group yields 3-(1-pyrenyl)-D-alanine.
Substituted Pyrene Derivatives: Electrophilic substitution reactions can introduce various functional groups onto the pyrene ring.
科学的研究の応用
Boc-3-(1-pyrenyl)-D-alanine has several applications in scientific research:
Fluorescent Probes: The pyrene moiety’s fluorescent properties make the compound useful as a fluorescent probe in biochemical assays and imaging studies.
Peptide Synthesis: The compound can be incorporated into peptides for studying protein interactions and functions.
Biological Studies: It can be used to investigate the behavior of amino acids and peptides in biological systems.
Material Science: The compound’s fluorescent properties can be exploited in the development of new materials with specific optical properties.
作用機序
The mechanism of action of Boc-3-(1-pyrenyl)-D-alanine primarily involves its interaction with biological molecules through its amino acid and pyrene moieties. The pyrene group can intercalate into DNA or interact with proteins, while the alanine moiety can participate in enzymatic reactions. The Boc group protects the amino group during synthesis and can be removed to reveal the reactive amine.
類似化合物との比較
Boc-3-(1-pyrenyl)-L-alanine: The L-enantiomer of the compound, which has similar properties but different biological activity due to chirality.
Boc-3-(2-naphthyl)-D-alanine: A similar compound with a naphthyl group instead of a pyrene group, used for different fluorescent properties.
Boc-3-(1-naphthyl)-D-alanine: Another similar compound with a naphthyl group, differing in the position of the aromatic ring attachment.
Uniqueness: Boc-3-(1-pyrenyl)-D-alanine is unique due to the presence of the pyrene moiety, which imparts strong fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as imaging and biochemical assays.
特性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyren-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-24(2,3)29-23(28)25-19(22(26)27)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)21(16)20(14)15/h4-12,19H,13H2,1-3H3,(H,25,28)(H,26,27)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYATIJHVFTYFG-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)
![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)

![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)



![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)

